
Iodipamid
Übersicht
Beschreibung
Iodipamide meglumine is a water-soluble radiographic contrast agent primarily used in medical imaging for cholecystography and intravenous cholangiography . It is a compound that contains iodine, which helps to block X-rays, allowing for the visualization of body structures that contain iodine in contrast to those that do not .
Wirkmechanismus
Target of Action
Iodipamide is a water-soluble radiographic contrast media primarily used in cholangiography and cholecystography . Its primary targets are the body structures that contain iodine . It is carried to the liver after intravenous administration, where it is rapidly secreted .
Mode of Action
The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays .
Biochemical Pathways
The primary biochemical pathway involved in the action of iodipamide is its excretion through the hepato-biliary system . This allows for the concentration of iodipamide in bile, which enables the visualization of the gallbladder and biliary ducts .
Pharmacokinetics
Following intravenous administration, iodipamide is rapidly secreted to the liver . The contrast medium appears in the bile within 10 to 15 minutes after injection, thus permitting visualization of the hepatic and common bile ducts . The gallbladder begins to fill within an hour after injection; maximum filling is reached after two to two and one-half hours . The contrast medium is finally eliminated in the feces without passing through the enterohepatic circulation, except for approximately 10 percent of the intravenously administered dose which is excreted through the kidneys .
Result of Action
The primary result of iodipamide’s action is the visualization of the gallbladder and biliary ducts . It’s important to note that ionic radiocontrast agents like iodipamide can be cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .
Action Environment
The action, efficacy, and stability of iodipamide can be influenced by various environmental factors. While specific studies on iodipamide are limited, research on similar compounds suggests that factors such as diet, physical activity, exposure to pollutants, and stress can impact the effectiveness of such compounds
Wissenschaftliche Forschungsanwendungen
Introduction to Iodipamide
Iodipamide is a radiopaque contrast agent primarily used in medical imaging procedures such as cholecystography and intravenous cholangiography. It facilitates the visualization of the biliary and hepatic systems by blocking X-rays, thus allowing for the delineation of structures containing iodine against those that do not. This article explores the applications of iodipamide in clinical settings, particularly its use in diagnostic imaging, along with relevant case studies and data.
Diagnostic Imaging
Cholecystography and Cholangiography
Iodipamide is mainly indicated for:
- Visualization of the gallbladder and biliary ducts : It aids in the differential diagnosis of acute abdominal conditions, especially in patients with post-cholecystectomy symptoms or those unable to take oral contrast media .
- Intravenous Cholangiography : This technique enables the assessment of biliary duct patency and morphology, crucial for diagnosing conditions like bile duct obstruction or stones .
Pharmacokinetics
- Absorption : Following administration, iodipamide is carried to the liver, where it is secreted into the bile.
- Excretion : The agent is primarily eliminated through feces, with a minor fraction excreted via the kidneys .
- Visualization Timeline : Biliary ducts can be visualized approximately 25 minutes post-administration, while gallbladder filling occurs within one hour .
Study on Hepatotoxicity
A study conducted on rats indicated that iodipamide has hepatotoxic properties, particularly affecting older rats at higher doses. The research highlighted that selenium deficiency could offer some protection against liver necrosis caused by iodipamide exposure . This finding emphasizes the need for caution when using iodipamide in patients with compromised liver function.
Clinical Evaluation
In a clinical evaluation involving 300 cases, sodium iodipamide was utilized for serial cholangiograms. The study aimed to correlate common bile duct dilatation with preoperative pain and establish criteria for preoperative diagnosis. It was noted that visualization was unsuccessful when serum bilirubin levels exceeded 4 mg/dL, indicating limitations in its diagnostic utility under certain conditions .
Pharmacological Properties of Iodipamide
Property | Details |
---|---|
Primary Use | Contrast agent for imaging |
Administration Route | Intravenous |
Visualization Time | Biliary ducts at ~25 minutes |
Excretion Route | Feces (major), kidneys (minor) |
Hepatotoxicity | Yes, particularly in older populations |
Summary of Clinical Applications
Application | Description |
---|---|
Cholecystography | Visualization of gallbladder and biliary ducts |
Intravenous Cholangiography | Assessment of biliary duct patency and morphology |
Diagnostic Limitations | Serum bilirubin > 4 mg/dL limits visualization |
Biochemische Analyse
Biochemical Properties
Iodipamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary excretion of Iodipamide is through the hepato-biliary system . This allows it to interact with the liver where it is rapidly secreted .
Cellular Effects
Iodipamide has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Ionic radiocontrast agents like Iodipamide are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .
Molecular Mechanism
Iodipamide exerts its effects at the molecular level through several mechanisms. Organic iodine compounds like Iodipamide block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine . The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays .
Temporal Effects in Laboratory Settings
The effects of Iodipamide change over time in laboratory settings. Following intravenous administration, Iodipamide is carried to the liver where it is rapidly secreted . The contrast medium appears in the bile within 10 to 15 minutes after injection . The gallbladder begins to fill within an hour after injection; maximum filling is reached after two to two and one-half hours .
Transport and Distribution
Iodipamide is transported and distributed within cells and tissues. Following intravenous administration, Iodipamide is carried to the liver where it is rapidly secreted . The contrast medium appears in the bile within 10 to 15 minutes after injection , thus permitting visualization of the hepatic and common bile ducts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodipamide meglumine is synthesized by reacting iodipamide with meglumine. The reaction involves the formation of a salt between iodipamide and meglumine, resulting in a water-soluble compound suitable for intravenous administration .
Industrial Production Methods: The industrial production of iodipamide meglumine involves the following steps:
Preparation of Iodipamide: Iodipamide is synthesized by the acylation of 3,3’-adipoyldiimino-bis(2,4,6-triiodobenzoic acid) with adipic acid.
Formation of Iodipamide Meglumine: The iodipamide is then reacted with meglumine in an aqueous solution to form iodipamide meglumine.
Sterilization and Packaging: The final product is sterilized and packaged in single-dose containers, protected from light.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Iodipamid-Meglumin unterliegt aufgrund des Vorhandenseins von Jodatomen hauptsächlich Substitutionsreaktionen. Diese Reaktionen können die Substitution von Jodatomen durch andere Substituenten unter bestimmten Bedingungen beinhalten .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Diese Reaktionen erfordern typischerweise nucleophile Reagenzien und können unter milden Bedingungen durchgeführt werden.
Oxidations- und Reduktionsreaktionen: This compound-Meglumin kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese im Vergleich zu Substitutionsreaktionen weniger häufig sind.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound-Meglumin gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen zur Bildung verschiedener jodierter Derivate führen .
Vergleich Mit ähnlichen Verbindungen
Diatrizoate Meglumine: Another iodinated contrast agent used in radiographic imaging.
Iothalamate Meglumine: Used in urography and angiography.
Methylglucamine Iodipamide: Similar to iodipamide meglumine but with different pharmacokinetic properties.
Uniqueness: Iodipamide meglumine is unique in its ability to provide clear visualization of the biliary ducts and gallbladder due to its high iodine content and water solubility . Its primary excretion through the hepato-biliary system makes it particularly suitable for imaging these structures .
Biologische Aktivität
Iodipamide, a radiographic contrast agent, is primarily used in medical imaging procedures such as cholecystography and intravenous cholangiography. Its biological activity encompasses interactions with various biological systems, influencing both diagnostic imaging and potential therapeutic applications. This article reviews the biological activity of iodipamide, including its pharmacological properties, mechanisms of action, and relevant case studies.
Iodipamide is a water-soluble compound with the chemical formula and an average molecular weight of approximately 1139.76 g/mol. It functions by blocking X-rays due to the presence of iodine, which enhances the contrast in imaging studies. Upon intravenous administration, iodipamide is rapidly taken up by the liver and excreted into bile, allowing for visualization of the biliary system within minutes .
Property | Value |
---|---|
Chemical Formula | |
Average Molecular Weight | 1139.76 g/mol |
Solubility | Water-soluble |
Primary Excretion | Hepatobiliary system |
Pharmacological Effects
Iodipamide exhibits several pharmacological effects, particularly related to its cytotoxicity and immunological interactions:
- Cytotoxicity : Iodipamide has been shown to induce apoptosis in renal cells due to oxidative stress. The acute intravenous LD50 values are reported as 5000 mg/kg in rats and 3195 mg/kg in mice .
- Immunological Interactions : Studies indicate that iodipamide can interact with complement proteins such as C3 and factor B, leading to a loss of hemolytic activity. This suggests potential implications for immune responses during imaging procedures .
Clinical Applications and Case Studies
Iodipamide is primarily utilized in diagnostic imaging; however, its biological activity has led to research into other applications:
- Cholecystography : In a clinical study involving 107 patients, iodipamide was effectively used for visualizing gallbladder function post-administration, demonstrating its utility in diagnosing biliary tract disorders .
- Research on Immunological Effects : A study investigated the effects of iodipamide on human complement components C3 and factor B, revealing that iodipamide directly interacts with these proteins, affecting their functional capacity .
Table 2: Summary of Clinical Applications
Application | Description |
---|---|
Cholecystography | Visualization of gallbladder function |
Intravenous Cholangiography | Imaging of biliary ducts |
Immunological Studies | Investigation of interactions with complement proteins |
Safety and Adverse Effects
Despite its beneficial uses, iodipamide can cause adverse effects, particularly in patients with renal impairment. The cytotoxic effects observed include cellular energy failure and disruption of calcium homeostasis . Monitoring renal function is crucial when administering iodipamide to mitigate risks associated with nephrotoxicity.
Eigenschaften
IUPAC Name |
3-[[6-(3-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14I6N2O6/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFINMCNLQNTKLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14I6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023153 | |
Record name | Adipic acid di(3-carboxy-2,4,6-triiodoanilide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1139.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Iodipamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>171 [ug/mL] (The mean of the results at pH 7.4), In water, 4.036X10-4 mg/L at 20 °C, Insoluble in water, Solubility at 20 °C: methanol 0.8%; ethanol 0.3%; acetone 0.2%; ether 0.1%, Very slightly soluble in chloroform, 3.06e-03 g/L | |
Record name | SID47193872 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Iodipamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04711 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iodipamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Iodipamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. Iodipamide's primary excretion through the hepato-biliary system and concentration in bile allows visualization of the gallbladder and biliary ducts., ... The iodine in the contrast medium is responsible for the absorption of x-rays and the resulting opacification of the organ system or other area under investigation. ... | |
Record name | Iodipamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04711 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iodipamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, White, crystalline powder | |
CAS No. |
606-17-7 | |
Record name | Adipiodon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodipamide [USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodipamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04711 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adipic acid di(3-carboxy-2,4,6-triiodoanilide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adipiodone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IODIPAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKQ858A3VW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Iodipamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Iodipamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
306-308, 306-308 °C, 307 °C | |
Record name | Iodipamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04711 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iodipamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Iodipamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.